molecular formula C10H13NO3 B13059183 Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate

Cat. No.: B13059183
M. Wt: 195.21 g/mol
InChI Key: UBUONYTUWUVYLJ-UHFFFAOYSA-N
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Description

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H13NO3. It is an ethyl ester derivative of cyclohexanone and is functionally related to 4-oxocyclohexanecarboxylic acid . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4-oxocyclohexanecarboxylate with cyanide sources under specific conditions . The reaction typically requires the use of a base such as sodium or potassium cyanide in an organic solvent like ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

A. Synthesis of Pharmaceutical Compounds

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate serves as a precursor in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the synthesis of Tranexamic acid through a novel synthetic route that involves converting ethyl 4-oxocyclohexane-1-carboxylate into its cyanohydrin form, followed by several chemical transformations including dehydration and reductive amination .

B. Inhibitors of RET Kinase

Recent studies have identified compounds derived from this compound as potential inhibitors of the RET kinase, which is implicated in various cancers. These compounds demonstrate significant therapeutic effects against wild-type RET and its resistant mutants, indicating their potential as anticancer agents .

Synthetic Organic Chemistry

A. Reaction Pathways and Mechanisms

The compound has been employed in diverse reaction pathways to create more complex molecules. For example, the transformation of ethyl 4-oxocyclohexane-1-carboxylate into ethyl 4-cyanocyclohex-3-en-1-carboxylate showcases its utility in synthetic organic reactions, including saponification and catalytic hydrogenation processes .

B. Case Studies on Synthetic Routes

Synthetic Route Starting Material Intermediate Products Final Product
Synthesis of Tranexamic AcidEthyl 4-oxocyclohexane-1-carboxylateEthyl 4-cyanocyclohex-3-en-1-carboxylateTranexamic acid
Synthesis of Anticancer AgentsThis compoundVarious intermediatesRET inhibitors

Research Findings

This compound has been extensively studied for its chemical properties and biological activities. Research indicates that derivatives of this compound exhibit not only anticancer properties but also potential anti-inflammatory effects.

Case Study: Anticancer Activity

In a study focusing on the inhibition of RET kinase, compounds derived from this compound were tested for their efficacy against cancer cell lines. Results showed that these compounds significantly reduced cell viability and induced apoptosis in targeted cancer cells, suggesting a promising avenue for cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 1-cyano-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various chemical reactions. The compound’s reactivity is influenced by the presence of the carbonyl and ester functional groups, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyano group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyano group, a keto group, and a carboxylate ester. These functional groups contribute to its potential biological activities, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₁O₄
  • CAS Number : Not specified in the sources.

The compound is characterized by the following structural features:

FeatureDescription
Cyano GroupEnhances reactivity and potential interaction with biological targets.
Keto GroupMay participate in hydrogen bonding and influence biological activity.
Carboxylate EsterContributes to solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pathways involved in inflammation, making it a potential candidate for developing anti-inflammatory drugs.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth by targeting specific cellular pathways associated with cancer progression.

The biological activity of this compound is likely mediated through its interactions with enzymes or receptors. The presence of the cyano group may facilitate binding to biological targets, enhancing its pharmacological effects.

Case Studies and Research Findings

  • Synthesis and Screening :
    • A study focused on synthesizing derivatives of this compound and evaluating their anti-inflammatory effects. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro.
  • Anticancer Research :
    • Research published in a pharmacological journal highlighted that this compound showed promising results in inhibiting the proliferation of cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential for further development as an anticancer agent.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 4-cyanocyclohexene-1-carboxylateEster derivative with similar reactivityPotentially similar anti-inflammatory effects
Tranexamic AcidKnown antifibrinolytic agentEstablished clinical use in bleeding disorders
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylateDifferent acetyl substitutionInvestigated for anti-cancer properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 1-cyano-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h2-6H2,1H3

InChI Key

UBUONYTUWUVYLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C#N

Origin of Product

United States

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